1-(1-Cyclopropylethenyl)naphthalene
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Overview
Description
1-(1-Cyclopropylethenyl)naphthalene is an organic compound with the molecular formula C15H14. It is a derivative of naphthalene, where a cyclopropylethenyl group is attached to the first carbon of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopropylethenyl)naphthalene typically involves the cyclopropylation of naphthalene derivatives. One common method starts with 1-acetonaphthone as a raw material. The process involves several steps, including reduction, dehydration, cyclization, and further reduction . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1-Cyclopropylethenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce various hydrogenated naphthalene derivatives .
Scientific Research Applications
1-(1-Cyclopropylethenyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(1-Cyclopropylethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl naphthalene
- 1-Cyclopropylmethyl naphthalene
- 1-Cyclopropylethyl naphthalene
Uniqueness
1-(1-Cyclopropylethenyl)naphthalene is unique due to the presence of the cyclopropylethenyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
418763-99-2 |
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Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(1-cyclopropylethenyl)naphthalene |
InChI |
InChI=1S/C15H14/c1-11(12-9-10-12)14-8-4-6-13-5-2-3-7-15(13)14/h2-8,12H,1,9-10H2 |
InChI Key |
OJOCZDBVPZTUCO-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1CC1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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